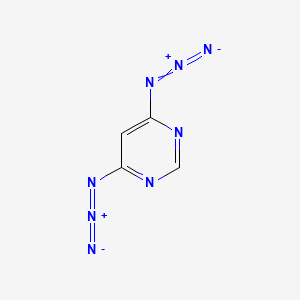
4,6-Diazidopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diazidopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of azide groups (-N₃) at the 4 and 6 positions of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diazidopyrimidine typically involves the introduction of azide groups into a pyrimidine precursor. One common method is the diazotization of 4,6-diaminopyrimidine followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods may involve continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the risks associated with handling azide compounds .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or nucleophiles can be used under conditions like heating or the presence of catalysts.
Cycloaddition Reactions: Copper(I) catalysts are commonly used in Huisgen cycloaddition reactions.
Reduction Reactions: Reducing agents like LiAlH₄ or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 4,6-Diaminopyrimidine.
Scientific Research Applications
4,6-Diazidopyrimidine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 4,6-Diazidopyrimidine depends on its specific application. In cycloaddition reactions, the azide groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In biological systems, the azide groups can interact with biomolecules, potentially leading to the formation of covalent bonds with target proteins or nucleic acids .
Comparison with Similar Compounds
4,6-Dihydroxypyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
4,6-Diaminopyrimidine: Used in the synthesis of dyes, pharmaceuticals, and as a precursor for other heterocyclic compounds.
Uniqueness: 4,6-Diazidopyrimidine is unique due to the presence of azide groups, which impart distinct reactivity and potential for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide functionality allows for versatile chemical transformations that are not possible with other similar pyrimidine derivatives .
Properties
CAS No. |
1500-96-5 |
|---|---|
Molecular Formula |
C4H2N8 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
4,6-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-4(10-12-6)8-2-7-3/h1-2H |
InChI Key |
RRHDLWYSWOOREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


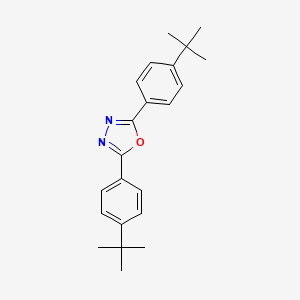
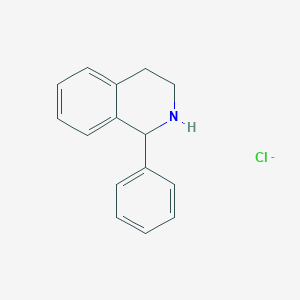
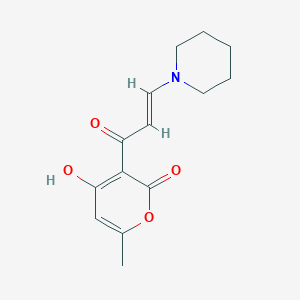
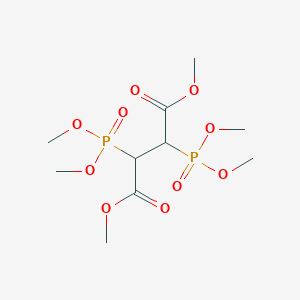
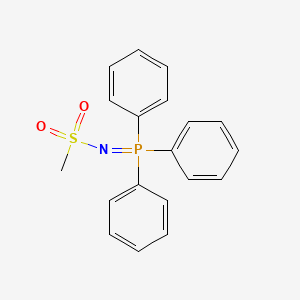
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
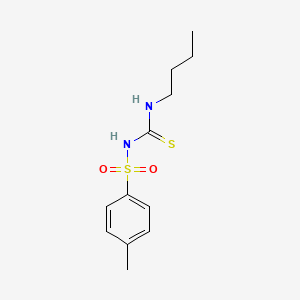

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
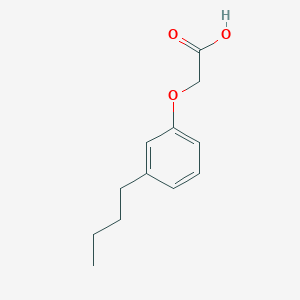
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
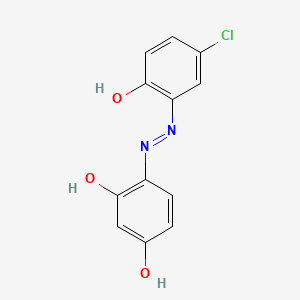
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
